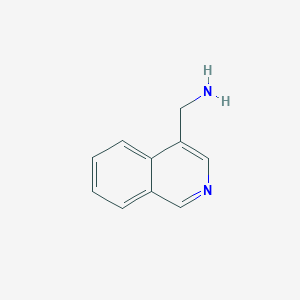

Isoquinolin-4-ylmethanamine

Description

The exact mass of the compound Isoquinolin-4-ylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoquinolin-4-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-4-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMHEIRKNHCJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475908 | |

| Record name | 1-(Isoquinolin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-56-1 | |

| Record name | 1-(Isoquinolin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Isoquinolin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Isoquinolin-4-ylmethanamine: Strategies and Methodologies for Drug Development

Abstract: Isoquinolin-4-ylmethanamine is a valuable primary amine building block in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. Its rigid scaffold and versatile amino functionality allow for its incorporation into a diverse range of molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and validated synthetic routes to this important intermediate. Two primary, convergent strategies are detailed, originating from common isoquinoline precursors: isoquinoline-4-carbaldehyde and isoquinoline-4-carbonitrile. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and offers a comparative analysis to aid in methodological selection based on laboratory-specific constraints and objectives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic structure found in numerous natural products, most notably a vast family of alkaloids, and synthetic drugs with a wide spectrum of pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, making it an attractive scaffold for designing molecules that interact with biological targets. Specifically, functionalization at the C4-position provides a vector for substitution that projects away from the core ring system, an often-desirable feature in probe-target interactions. Isoquinolin-4-ylmethanamine, by presenting a primary amine on a methylene spacer, offers a nucleophilic handle that is crucial for amide bond formation, reductive amination, and other key transformations used in the construction of compound libraries for drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Isoquinolin-4-ylmethanamine ( 1 ) identifies two key C4-functionalized precursors: Isoquinoline-4-carbaldehyde ( 2 ) and Isoquinoline-4-carbonitrile ( 3 ). These intermediates can be accessed from a common, commercially available starting material, 4-bromoisoquinoline ( 4 ), which itself is synthesized from isoquinoline. This analysis forms the basis of the two primary synthetic strategies discussed herein.

References

An In-depth Technical Guide to Isoquinolin-4-ylmethanamine: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its rigid structure and capacity for diverse functionalization have made it a central component in a multitude of natural alkaloids and synthetic compounds with significant therapeutic properties.[1][2] From the potent analgesic morphine to the antimicrobial berberine and the vasodilator papaverine, isoquinoline-based molecules have demonstrated a remarkable breadth of biological activity, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5]

Within this important class of compounds, isoquinolin-4-ylmethanamine stands out as a particularly valuable and versatile building block.[6] Its structure combines the foundational isoquinoline core with a reactive primary aminomethyl group at the C4 position. This unique arrangement provides an ideal anchor point for synthetic elaboration, allowing chemists to readily introduce a wide array of substituents and build molecular complexity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of isoquinolin-4-ylmethanamine, offering a technical resource for its effective utilization in drug discovery and development programs.

Core Chemical and Physical Characteristics

Isoquinolin-4-ylmethanamine is a solid at room temperature, typically appearing as a pale yellow solid.[7][8] Its fundamental properties are summarized in the table below. While experimentally determined melting and boiling points are not consistently reported in publicly available literature, its high molecular weight and aromatic nature suggest a relatively high melting point.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [6][7] |

| Molecular Weight | 158.20 g/mol | [6][9] |

| CAS Number | 58123-56-1 | [6][7] |

| Appearance | Pale yellow solid | [8] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [6] |

| logP (calculated) | 1.69 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Storage and Handling: Isoquinolin-4-ylmethanamine should be stored in a dry, sealed container, with refrigeration (0-8 °C) recommended for long-term stability.[8] Standard laboratory precautions for handling amine-containing compounds should be observed, including the use of personal protective equipment to avoid skin and eye contact.

Synthesis and Characterization

The most direct and common synthetic route to isoquinolin-4-ylmethanamine is through the chemical reduction of isoquinoline-4-carbonitrile. This precursor is accessible through various established methods for introducing a cyano group onto the isoquinoline core. The reduction of the nitrile to the primary amine can be achieved using several powerful reducing agents.

Workflow for the Synthesis of Isoquinolin-4-ylmethanamine

Caption: General workflow for the synthesis of isoquinolin-4-ylmethanamine.

Experimental Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[10][11][12] The following is a representative protocol based on standard chemical literature procedures for similar reductions.[10][13]

Materials:

-

Isoquinoline-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

15% Sodium hydroxide (aq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol/Triethylamine mixture)

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen gas. A suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous THF is prepared in the flask.

-

Addition of Starting Material: The flask is cooled in an ice bath (0-10 °C). A solution of isoquinoline-4-carbonitrile (1.0 molar equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): The reaction mixture is cooled again in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[10] This procedure is exothermic and produces hydrogen gas, requiring caution.

-

Isolation: The resulting granular white precipitate (lithium and aluminum salts) is removed by filtration. The filter cake is washed thoroughly with diethyl ether or THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield pure isoquinolin-4-ylmethanamine.

Causality in Experimental Design: The use of anhydrous THF is critical as LiAlH₄ reacts violently with water. The reaction is performed under an inert atmosphere (nitrogen) to prevent quenching of the reagent by atmospheric moisture. The specific Fieser workup method is employed because it typically results in easily filterable inorganic salts, simplifying the isolation of the product.

Spectroscopic Characterization

While a definitive, publicly archived spectrum is elusive, the expected NMR spectral data can be predicted based on the structure and data from similar isoquinoline derivatives.

-

¹H NMR: The spectrum would feature characteristic signals for the aromatic protons on the isoquinoline core. The protons at C1 and C3 would likely appear as distinct singlets or narrow doublets at high chemical shifts (δ > 8.5 ppm). The protons on the benzene ring portion would appear as a complex multiplet system between δ 7.5-8.2 ppm. A key diagnostic signal would be a singlet for the methylene (-CH₂-) protons adjacent to the amine, typically appearing around δ 4.0-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals. The quaternary carbons of the ring fusion and the carbon attached to the aminomethyl group would be identifiable. The aromatic carbons would resonate in the typical δ 120-150 ppm range, while the aliphatic methylene carbon (-CH₂-) would appear significantly upfield, likely in the δ 40-50 ppm range.

Chemical Reactivity and Synthetic Utility

The reactivity of isoquinolin-4-ylmethanamine is dictated by two main features: the aromatic isoquinoline ring system and the primary amine functionality.

Reactions of the Isoquinoline Ring

The isoquinoline nucleus is electron-deficient, particularly in the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the benzene ring is more susceptible to electrophilic substitution.

-

Nucleophilic Aromatic Substitution: The C1 position is the most activated towards nucleophilic attack, a characteristic reactivity pattern for isoquinolines.[14]

-

Electrophilic Aromatic Substitution: Electrophilic attack (e.g., nitration, halogenation) typically occurs on the benzene ring, primarily at the C5 and C8 positions. The directing influence of the C4-aminomethyl group would need to be considered in specific reactions.

Reactions of the Aminomethyl Group

The primary amine is a versatile functional handle for a wide range of chemical transformations, making this molecule a valuable synthon.

Caption: Key reactions involving the primary amine of isoquinolin-4-ylmethanamine.

-

Acylation: The amine readily reacts with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds. This is a common strategy for linking the isoquinoline core to other pharmacophores.

-

Alkylation and Reductive Amination: The primary amine can be alkylated to form secondary and tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for introducing a wide variety of substituents.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Applications in Drug Discovery and Development

The true value of isoquinolin-4-ylmethanamine lies in its application as a scaffold for constructing more complex molecules with therapeutic potential. The isoquinoline core often serves to anchor a molecule within a biological target, while the side chain, built off the aminomethyl group, can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Derivatives of isoquinolin-4-ylmethanamine have been investigated for a range of therapeutic targets:

-

Anticancer Agents: The isoquinoline scaffold is present in numerous compounds with antiproliferative activity.[1][4][15] For example, complex derivatives incorporating the 4-aminomethylene isoquinoline motif have been synthesized and evaluated as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy.[16]

-

CRTH2 Antagonists: In the field of immunology, isoquinoline derivatives bearing a methylene linker at the C4 position have been developed as potent and selective antagonists of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, which is implicated in allergic inflammation and asthma.[17]

-

Antimicrobial Agents: The inherent bioactivity of the isoquinoline core extends to antimicrobial applications. Novel, functionalized tetrahydroisoquinolines have shown broad-range bactericidal and antifungal activity.[18] Isoquinolin-4-ylmethanamine provides a key starting point for creating libraries of such compounds for antimicrobial screening.

Conclusion

Isoquinolin-4-ylmethanamine is a high-value chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available precursors, combined with the dual reactivity of its aromatic core and primary amine, provides a robust platform for the generation of diverse molecular libraries. The demonstrated success of its derivatives in targeting critical enzymes and receptors, particularly in oncology and immunology, underscores its importance as a strategic building block. A thorough understanding of its chemical properties, synthetic routes, and reactivity patterns, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Isoquinolin-4-yl)methanamine | C10H10N2 | CID 12018692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoquinolin-4-ylmethanamine | CymitQuimica [cymitquimica.com]

- 8. Isoquinoline synthesis [organic-chemistry.org]

- 9. Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 15. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 16. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of Isoquinolin-4-ylmethanamine: A Research-Forward Approach

For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Isoquinoline Scaffold - A Foundation of Therapeutic Diversity

The isoquinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs and biologically active compounds.[1][2] From the antispasmodic effects of papaverine to the potential of novel derivatives in oncology and neurobiology, this privileged scaffold offers a versatile platform for drug design.[3][4] Isoquinolin-4-ylmethanamine, also known as 4-(aminomethyl)isoquinoline, represents a fundamental building block within this chemical class.[5] While extensively utilized as a synthetic intermediate for more complex molecules targeting neurological disorders and cancer, its intrinsic biological activity and specific mechanism of action remain largely uncharacterized.[5]

This guide eschews a conventional review of a well-defined mechanism. Instead, it presents a comprehensive, research-forward strategy for the systematic elucidation of the mechanism of action of Isoquinolin-4-ylmethanamine. It is designed to be a practical whitepaper for researchers, providing a logical and technically sound workflow from initial hypothesis generation to detailed molecular characterization.

Part 1: Hypothesis Generation - Inferring Potential Targets from the Chemical Landscape

Given the paucity of direct data on Isoquinolin-4-ylmethanamine, our investigation commences with an analysis of its structural analogs and the broader isoquinoline family. This informs the generation of several testable hypotheses regarding its potential biological targets.

-

Hypothesis 1: Modulation of Neurological Pathways. The documented use of Isoquinolin-4-ylmethanamine in the synthesis of compounds for neurological disorders, coupled with its structural relation to tetrahydroisoquinolines (implicated in neurochemical processes), suggests potential interactions with neurotransmitter systems.[2][5] Specifically, its 1-(aminomethyl)tetrahydroisoquinoline analogs have shown activity at adrenoceptors.[6]

-

Hypothesis 2: Engagement of Cancer-Associated Kinases. Numerous isoquinoline derivatives have been developed as potent inhibitors of protein kinases critical to cancer progression. For instance, derivatives of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione are selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[7] The structural simplicity of Isoquinolin-4-ylmethanamine makes it a candidate for fragment-based screening against kinase families.

-

Hypothesis 3: Epigenetic Modification via DNMT Inhibition. The quinoline derivative SGI-1027 is a known inhibitor of DNA methyltransferases (DNMTs), which are crucial epigenetic regulators.[8] Given the structural similarity between quinoline and isoquinoline, it is plausible that Isoquinolin-4-ylmethanamine could interact with the substrate-binding pockets of DNMTs.

-

Hypothesis 4: Immunomodulation through IDO/TDO or NF-κB Pathways. Recent research has highlighted isoquinoline derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in cancer immune evasion.[9] Additionally, some quinoline compounds are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation and immunity.[10]

These hypotheses form the basis of a multi-pronged experimental approach designed to identify and validate the primary molecular target(s) of Isoquinolin-4-ylmethanamine.

Part 2: A Step-by-Step Experimental Workflow for Target Deconvolution

This section details a comprehensive and self-validating experimental pipeline to systematically investigate the mechanism of action of Isoquinolin-4-ylmethanamine.

Caption: A logical workflow for elucidating the mechanism of action.

Phase 1: Broad-Based Screening and In Silico Analysis

The initial phase aims to cast a wide net to identify potential biological targets.

2.1.1. In Silico Target Prediction: Before committing to wet-lab experiments, computational methods can predict likely targets. Using the SMILES string for Isoquinolin-4-ylmethanamine, platforms like SwissTargetPrediction or SuperPred can generate a list of plausible protein targets based on 2D and 3D structural similarity to known ligands. This provides an early, cost-effective way to prioritize experimental efforts.

2.1.2. High-Throughput Panel Screening: The compound should be submitted to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, Reaction Biology). A typical panel includes hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This unbiased approach can reveal unexpected activities and provide a quantitative measure of selectivity.

| Hypothetical Screening Panel | Target Class | Rationale | Example Assay Format |

| Kinase Panel (e.g., KinomeScan) | Protein Kinases | High prevalence of kinase inhibitors in the isoquinoline family.[7] | Competition Binding Assay |

| GPCR Panel (e.g., PRESTO-Tango) | GPCRs | Relevance to neurotransmitter systems.[5] | Reporter Gene Assay |

| Epigenetic Enzyme Panel | DNMTs, HDACs | Known activity of related quinolines on DNMTs.[8] | Fluorescence-based Enzymatic Assay |

| Immuno-oncology Target Panel | IDO1, TDO | Emerging area for isoquinoline derivatives.[9] | HPLC-based Enzymatic Assay |

Phase 2: Hit Validation and Cellular Target Engagement

Once initial "hits" are identified from Phase 1, the focus shifts to validating these interactions in biochemical and cellular contexts.

2.2.1. Dose-Response and IC50 Determination: For each validated hit from the primary screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd). This is a critical step for quantifying potency.

Protocol: IC50 Determination for a Putative Kinase Target (e.g., CDK4)

-

Reagents: Recombinant human CDK4/Cyclin D1 enzyme, ATP, substrate peptide (e.g., a derivative of Rb protein), Kinase-Glo® Luminescent Kinase Assay kit.

-

Compound Preparation: Prepare a 10-point serial dilution of Isoquinolin-4-ylmethanamine (e.g., from 100 µM to 1 nM) in DMSO.

-

Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and compound dilutions.

-

Reaction Initiation: Add ATP to start the kinase reaction. Incubate at 30°C for 1 hour.

-

Signal Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

2.2.2. Cellular Thermal Shift Assay (CETSA): A crucial step is to confirm that the compound binds to its intended target within a living cell. CETSA is a powerful technique for this purpose. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Phase 3: Elucidation of Molecular Mechanism and Pathway Modulation

With a validated cellular target, the final phase involves a deep dive into the precise molecular mechanism and its impact on downstream signaling pathways.

2.3.1. Downstream Signaling Analysis via Western Blot: If the target is part of a known signaling cascade (e.g., the NF-κB pathway), Western blotting can be used to assess the phosphorylation status or expression levels of downstream effector proteins.

Protocol: Western Blot for NF-κB Pathway Activation

-

Cell Treatment: Culture a relevant cell line (e.g., HEK293T) and treat with a known NF-κB activator (e.g., TNF-α) in the presence or absence of Isoquinolin-4-ylmethanamine.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against a phosphorylated pathway component (e.g., phospho-p65).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

2.3.2. Biophysical Characterization of Binding: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide detailed information on binding kinetics (kon, koff) and thermodynamics (ΔH, ΔS), offering a much deeper understanding of the drug-target interaction than simple IC50 values.

2.3.3. Enzyme Kinetics for Mode of Inhibition: If the validated target is an enzyme, kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring reaction rates at varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion: Charting a Path to a Defined Mechanism

While the specific mechanism of action for Isoquinolin-4-ylmethanamine is not yet established in the public domain, its chemical structure and the rich pharmacology of the isoquinoline class provide a fertile ground for hypothesis-driven research. The experimental workflow detailed in this guide offers a robust and systematic approach to deconvolve its biological function. By progressing from broad, unbiased screening to precise biophysical characterization, researchers can confidently identify the molecular target(s) of this foundational molecule, assess its cellular consequences, and ultimately unlock its therapeutic potential. This methodical process ensures scientific rigor and provides a clear path from a simple chemical entity to a well-characterized pharmacological agent.

References

-

Digital Medicine Association. Type of the Paper (Article). [Link]

-

Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(11), 1117-21. [Link]

-

Zhu, G., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289-310. [Link]

-

Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 353-9. [Link]

-

Li, S., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]

-

PubChem. N-methyl-(isoquinolin-4-ylmethyl)amine. [Link]

-

PubChem. Isoquinolin-1-ylmethanamine. [Link]

-

Filer, C. N., et al. (1977). Isoquinolines. 6. Potential central nervous system antitumor agents. Nitrogen mustards of 3-amino-4-(p-aminophenyl)isoquinoline. Journal of Medicinal Chemistry, 20(11), 1504-8. [Link]

-

Wang, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 279, 116852. [Link]

-

Al-Ostath, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Molecules, 29(11), 2588. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Yurras, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(3), 965. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Technology Networks. (2017). Chemists Have Synthesized New Isoquinoline Derivatives. [Link]

-

Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-15. [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemists Have Synthesized New Isoquinoline Derivatives | Technology Networks [technologynetworks.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]

The Strategic Role of Isoquinolin-4-ylmethanamine in Modern Drug Discovery: A Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the vast family of isoquinoline derivatives, isoquinolin-4-ylmethanamine stands out not for its own intrinsic biological activity, which is not extensively documented, but as a pivotal and versatile building block in the synthesis of novel therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the strategic importance of isoquinolin-4-ylmethanamine, focusing on its role as a key synthetic intermediate in the development of compounds targeting neurological disorders and cancer. We will explore the synthesis of this core structure, delve into the biological activities of its key derivatives, and provide detailed experimental protocols for relevant assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Isoquinoline Scaffold: A Privileged Structure in Pharmacology

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery. This designation stems from its ability to serve as a versatile template for interacting with a wide array of biological targets.[4] The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the fused aromatic system provides a platform for various substitutions that can modulate a compound's steric, electronic, and pharmacokinetic properties.[5][6] This inherent adaptability has led to the development of a multitude of isoquinoline-based drugs with applications ranging from anticancer and antimicrobial to cardiovascular and neuroprotective agents.[2][4]

Isoquinolin-4-ylmethanamine: A Key Synthetic Intermediate

Isoquinolin-4-ylmethanamine, also known as 4-(aminomethyl)isoquinoline, distinguishes itself through the placement of a reactive aminomethyl group at the C4 position of the isoquinoline core. This primary amine serves as a crucial handle for synthetic elaboration, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. Its utility is particularly evident in the synthesis of compounds aimed at treating neurological disorders and various forms of cancer.

The general synthetic utility of this intermediate can be visualized as a divergent platform for creating libraries of compounds for high-throughput screening.

Caption: Synthetic utility of Isoquinolin-4-ylmethanamine.

Synthesis of the Isoquinolin-4-ylmethanamine Core

The synthesis of the isoquinoline ring system can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][7] The Bischler-Napieralski synthesis, a widely employed method, involves the cyclization of a β-phenylethylamine derivative.[7][8]

Representative Synthetic Protocol: Bischler-Napieralski Reaction

This protocol outlines a general approach to the synthesis of a 3,4-dihydroisoquinoline precursor, which can be subsequently aromatized and functionalized to yield isoquinolin-4-ylmethanamine.

Step 1: Acylation of β-Phenylethylamine

-

To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added an acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) and a base (e.g., triethylamine or pyridine) (1.2 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl-β-phenylethylamine.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

-

The N-acyl-β-phenylethylamine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or toluene).

-

A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-2.0 eq), is added portion-wise at 0 °C.

-

The reaction mixture is then heated to reflux for 2-6 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated to give the 3,4-dihydroisoquinoline derivative.

Step 3: Aromatization to Isoquinoline

-

The 3,4-dihydroisoquinoline derivative (1.0 eq) is dissolved in a high-boiling solvent (e.g., xylene or decalin).

-

A dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C) (0.1 eq), is added.

-

The mixture is heated to reflux for 12-24 hours.

-

After cooling, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the isoquinoline derivative.

Further established synthetic transformations would be required to introduce the aminomethyl group at the C4 position.

Biological Activity of Isoquinolin-4-ylmethanamine Derivatives

The true pharmacological potential of isoquinolin-4-ylmethanamine is realized in its derivatives. By serving as a scaffold, it has enabled the development of potent and selective inhibitors for various therapeutic targets.

Anticancer Applications

The isoquinoline framework is a common feature in many anticancer agents.[9] Derivatives of isoquinolin-4-ylmethanamine have been explored for their potential to inhibit key enzymes involved in cancer cell proliferation and survival.

One notable class of derivatives are the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, which have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4).[10] CDK4 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: CDK4 Inhibitory Activity of Isoquinoline Derivatives

| Compound | CDK4 IC₅₀ (μM) | Selectivity vs. CDK1 | Selectivity vs. CDK2 |

|---|---|---|---|

| Lead Compound | 0.05 | >200-fold | >200-fold |

| Analog 1 | 0.02 | >500-fold | >500-fold |

| Analog 2 | 0.12 | >100-fold | >100-fold |

Data is representative and compiled from published studies on isoquinoline-based CDK4 inhibitors.[10]

Neurological Disorders: Targeting Tau Prions

A groundbreaking application of the isoquinolin-4-ylmethanamine scaffold is in the development of inhibitors of tau prion aggregation, a pathological hallmark of Alzheimer's disease and other tauopathies.[11] A series of 4-piperazine isoquinoline derivatives, synthesized from isoquinolin-4-ylmethanamine, have been identified as potent, brain-permeable tau prion inhibitors.[11]

Interestingly, a subset of these active compounds were also found to be inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[11] This dual activity suggests a complex mechanism of action that could be beneficial in the treatment of neurodegenerative diseases.

Table 2: Activity of 4-Piperazine Isoquinoline Derivatives against Tau Prion Formation

| Compound | Tau Aggregation EC₅₀ (nM) | Brain Permeability (Kp,uu) | CDK8 Kd (nM) |

|---|---|---|---|

| Hit Compound 1 | 390 | 0.04 | >1000 |

| Optimized Compound 25 | 15 | 0.63 | 150 |

| BI-1347 (Reference CDK8i) | 5 | N/A | 1 |

Data sourced from Grandjean et al., ACS Med. Chem. Lett. 2020, 11, 127–132.[11]

The signaling pathway involved in tau pathology is complex, but the inhibition of tau aggregation is a key therapeutic strategy.

Caption: Inhibition of Tau aggregation by isoquinoline derivatives.

Experimental Protocols

To facilitate further research in this area, we provide outlines of key experimental protocols for evaluating the biological activity of isoquinolin-4-ylmethanamine derivatives.

In Vitro CDK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against CDK4.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 enzyme, substrate peptide (e.g., a fragment of retinoblastoma protein), ³³P-ATP, kinase buffer, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, substrate peptide, and test compound solution.

-

Initiate the reaction by adding the CDK4/Cyclin D1 enzyme and ³³P-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ³³P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Tau Aggregation Assay

Objective: To assess the ability of test compounds to inhibit the formation of tau aggregates in a cellular model.

Methodology:

-

Cell Line: A stable cell line expressing a fluorescently tagged, aggregation-prone form of tau (e.g., HEK293-T24(S)).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds.

-

Induce tau aggregation using a suitable method (e.g., transfection with pre-formed tau fibrils).

-

Incubate the cells for a period sufficient for aggregate formation (e.g., 48-72 hours).

-

Fix and stain the cells with a nuclear stain (e.g., Hoechst).

-

Acquire images using a high-content imaging system.

-

-

Data Analysis: Quantify the number and intensity of fluorescent tau aggregates per cell. Calculate the EC₅₀ value by plotting the percentage of inhibition of aggregation against the compound concentration.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

The Strategic Role of Isoquinolin-4-ylmethanamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.[3] This has led to the classification of the isoquinoline scaffold as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of approved drugs and clinical candidates.[4] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

Within this versatile family, isoquinolin-4-ylmethanamine emerges as a particularly valuable building block for the synthesis of novel therapeutic agents.[7] The primary amine functionality at the 4-position offers a key vector for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological profiles. This guide provides an in-depth review of the synthesis, known biological activities, and therapeutic potential of isoquinolin-4-ylmethanamine and its derivatives, offering a technical resource for researchers engaged in the design and development of next-generation therapeutics.

Core Structure of Isoquinolin-4-ylmethanamine

The foundational structure of isoquinolin-4-ylmethanamine consists of an isoquinoline ring with a methylamine substituent at the C4 position. This arrangement provides a unique spatial orientation of the aminomethyl group relative to the bicyclic aromatic system.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

From Poppy Tears to Synthetic Pathways: A Technical History of Isoquinoline Alkaloids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The story of isoquinoline alkaloids is a compelling narrative of chemical discovery, beginning with the isolation of potent, naturally occurring substances and evolving into a sophisticated understanding of their biosynthesis and the development of elegant synthetic routes. This guide delves into the pivotal moments and scientific minds that have shaped our knowledge of this vast and pharmacologically significant class of compounds. With full editorial control, this document is structured to provide a logical and insightful journey through the history and discovery of isoquinoline alkaloids, emphasizing the causality behind experimental choices and the self-validating nature of the scientific protocols developed over time.

The Dawn of Alkaloid Chemistry: The Isolation of Morphine

The history of isoquinoline alkaloids is inextricably linked with the opium poppy, Papaver somniferum. For millennia, opium, the dried latex of the poppy, was known for its potent analgesic properties.[1] However, the inability to administer precise doses made its use perilous. This changed at the beginning of the 19th century with the groundbreaking work of a young German pharmacist, Friedrich Sertürner.

Between 1804 and 1816, driven by the desire to isolate the "principium somniferum" of opium, Sertürner conducted a series of experiments.[1][2] His initial work, published in 1805, described the isolation of "meconic acid," but he later refined his process to obtain colorless crystals of a pure substance.[2] He named this compound "morphium," after Morpheus, the Greek god of dreams, due to its sleep-inducing effects.[2][3]

Sertürner's discovery was monumental for two reasons. Firstly, he had isolated the first alkaloid from any plant, giving birth to the field of alkaloid chemistry.[2][4] Secondly, by isolating the pure active principle, he enabled the administration of controlled, effective, and safer doses of the analgesic, revolutionizing pain management.[1][5] His meticulous work, which included self-experimentation to determine the physiological effects and safe dosage of morphine, laid the foundation for modern pharmacology.[2][6][7]

Protocol: Sertürner's Isolation of Morphine (Conceptual Reconstruction)

While Sertürner's exact, detailed protocol is a matter of historical interpretation, the following steps outline the likely chemical principles he employed, based on his publications. This protocol is presented for historical and educational purposes.

-

Extraction: Opium was likely treated with an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble.

-

Filtration: The acidic solution containing the alkaloids was filtered to remove insoluble plant material.

-

Precipitation: The acidic extract was then neutralized with a base, such as ammonia. This deprotonated the alkaloids, causing them to precipitate out of the solution due to their lower solubility in their freebase form.

-

Crystallization: The precipitated solid, which was a mixture of alkaloids, was then subjected to further purification, likely involving recrystallization from a suitable solvent (such as ethanol) to obtain pure crystals of morphine.[2]

Expanding the Family: The Discovery of Other Opium Alkaloids

Following Sertürner's success, chemists began to investigate the composition of opium more thoroughly. This led to the isolation of several other important isoquinoline alkaloids:

-

Codeine: Isolated in 1832 by the French chemist Pierre Jean Robiquet, codeine is structurally similar to morphine but with a methyl group etherifying the phenolic hydroxyl group. It is used as a milder analgesic and an effective cough suppressant.[8]

-

Papaverine: Discovered in 1848 by Georg Merck, papaverine has a different core structure (a benzylisoquinoline) and exhibits antispasmodic effects, acting as a vasodilator.[9] Its discovery highlighted the structural diversity within the isoquinoline alkaloid family.

-

Noscapine (formerly Narcotine): Also isolated by Robiquet in 1817, noscapine was initially thought to be a narcotic but was later found to have antitussive properties without the sedative effects of morphine.[10]

The isolation of these and other alkaloids from the opium poppy underscored the plant's role as a rich source of structurally diverse and pharmacologically active compounds.[9]

Unraveling the Core Structure: The Rise of Synthetic Chemistry

The isolation of these natural products spurred a new challenge for chemists: determining their molecular structures and, ultimately, synthesizing them in the laboratory. This endeavor led to the development of fundamental reactions for constructing the isoquinoline core.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction provides a powerful method for synthesizing 3,4-dihydroisoquinolines.[11][12][13] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][13][14]

The mechanism of the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[12] The electron-rich aromatic ring of the β-arylethylamide attacks an electrophilic intermediate, leading to the formation of the dihydroisoquinoline ring. The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines.[12]

// Reactant reactant [label="β-arylethylamide"];

// Reagent reagent [label="POCl₃ or P₂O₅"];

// Intermediate intermediate [label="Electrophilic Intermediate"];

// Product product [label="3,4-Dihydroisoquinoline"];

// Connections reactant -> intermediate [label="Activation"]; reagent -> intermediate [style=invis]; intermediate -> product [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; } caption [label="Bischler-Napieralski Reaction Workflow.", fontsize=10]; }

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction is another cornerstone of isoquinoline alkaloid synthesis.[15][16] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[15][17]

The Pictet-Spengler reaction is essentially a special case of the Mannich reaction.[15] The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[15][18] This reaction is particularly significant as it often proceeds under mild, even physiological, conditions, especially when the aromatic ring is highly activated, such as in the case of tryptamines (leading to β-carbolines) and activated phenylethylamines.[15][18] This has led to the hypothesis that a similar reaction occurs in the biosynthesis of many isoquinoline alkaloids.

// Reactants amine [label="β-arylethylamine"]; carbonyl [label="Aldehyde or Ketone"];

// Intermediate iminium [label="Iminium Ion"];

// Product product [label="Tetrahydroisoquinoline"];

// Connections {amine, carbonyl} -> iminium [label="Condensation"]; iminium -> product [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; } caption [label="Pictet-Spengler Reaction Workflow.", fontsize=10]; }

The Biological Blueprint: Elucidating the Biosynthetic Pathway

A major breakthrough in the understanding of isoquinoline alkaloids came with the elucidation of their biosynthetic pathways. It was discovered that these complex molecules arise from a surprisingly simple precursor: the amino acid tyrosine.[19][20]

The biosynthesis of most isoquinoline alkaloids begins with the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[21][22][23]

-

Dopamine formation: Tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated by dopa decarboxylase.[24]

-

4-HPAA formation: Tyrosine undergoes transamination by tyrosine aminotransferase (TyrAT) to form 4-hydroxyphenylpyruvic acid, which is then decarboxylated.[25][26]

These two molecules, dopamine and 4-HPAA, then undergo a Pictet-Spengler-type condensation, catalyzed by the enzyme norcoclaurine synthase (NCS), to form the central benzylisoquinoline intermediate, (S)-norcoclaurine.[24] From this pivotal intermediate, a vast array of isoquinoline alkaloids are synthesized through a series of enzymatic modifications, including methylations, hydroxylations, and intramolecular carbon-carbon bond formations.[10][21] For example, the biosynthesis of morphine involves the conversion of (S)-reticuline to its (R)-enantiomer, followed by a series of enzymatic steps to form the characteristic morphinan skeleton.[21]

// Nodes tyrosine [label="L-Tyrosine"]; dopa [label="L-DOPA"]; dopamine [label="Dopamine"]; hpp [label="4-Hydroxyphenylpyruvic acid"]; hpaa [label="4-Hydroxyphenylacetaldehyde"]; norcoclaurine [label="(S)-Norcoclaurine\n(Benzylisoquinoline Core)"]; reticuline [label="(S)-Reticuline"]; morphine [label="Morphine"]; berberine [label="Berberine"]; papaverine [label="Papaverine"]; other [label="Other Isoquinoline\nAlkaloids"];

// Edges tyrosine -> dopa; dopa -> dopamine; tyrosine -> hpp [label="TyrAT"]; hpp -> hpaa; {dopamine, hpaa} -> norcoclaurine [label="NCS (Pictet-Spengler)"]; norcoclaurine -> reticuline; reticuline -> morphine; reticuline -> berberine; reticuline -> papaverine; reticuline -> other; } caption [label="Simplified Biosynthetic Pathway of Isoquinoline Alkaloids.", fontsize=10]; }

Modern Era and Future Directions

The discovery and history of isoquinoline alkaloids represent a continuous evolution of scientific inquiry. From the initial isolation of morphine to the elucidation of complex biosynthetic pathways and the development of powerful synthetic methods, our understanding of these compounds has grown immensely.

Modern research continues to build on this legacy. Drug development professionals are constantly exploring the therapeutic potential of both naturally occurring and synthetic isoquinoline alkaloids.[27][28] Their diverse biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, make them a rich source of lead compounds for new drug discovery.[27][29] Furthermore, the field of metabolic engineering is now enabling the production of these valuable compounds in microbial systems, offering a sustainable alternative to their extraction from plant sources.[23]

The journey of isoquinoline alkaloids, from the "tears of the poppy" to the modern laboratory, is a testament to the power of chemical and biological sciences to unravel the complexities of the natural world and harness its potential for human benefit.

References

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

Grokipedia. Pictet–Spengler reaction. [Link]

-

ResearchGate. Isoquinoline alkaloid biosynthetic pathway. TAT, tyrosine aminotransferase. [Link]

-

Thieme E-Books & E-Journals. Biosynthesis of Isoquinoline Alkaloids. [Link]

-

Wikipedia. Friedrich Sertürner. [Link]

-

PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

-

Grokipedia. Bischler–Napieralski reaction. [Link]

-

Biocyclopedia. Isoquinoline Alkaloid Biosynthesis. [Link]

-

chemeurope.com. Pictet-Spengler reaction. [Link]

-

PubMed. Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy. [Link]

-

KEGG. Isoquinoline alkaloid biosynthesis - Reference pathway. [Link]

-

PubMed. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

. Bischler–Napieralski reaction. [Link]

-

DEA Museum. Opium Poppy. [Link]

-

Scribd. Bischler-Napieralski Reaction - Wikipedia, The Free Encyclopedia. [Link]

-

PubMed. [Friedrich Wilhelm Adam Sertürner−the discoverer of morphine]. [Link]

-

PMC - PubMed Central. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. [Link]

-

PubMed. In the arms of Morpheus the development of morphine for postoperative pain relief. [Link]

-

ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

-

SmartSense Blog. Heroes of Pharmacy Safety: Friedrich Serturner Discovers Morphine. [Link]

- Unidentified Source.

-

ResearchGate. History of opium poppy and morphine. [Link]

-

Wikipedia. Morphine. [Link]

-

The Hospitalist. Morphine's Modest Origin. [Link]

-

Semantic Scholar. Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy1[W]. [Link]

-

NIH. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. [Link]

-

PMC - NIH. The isolation of morphine by Serturner. [Link]

-

Natural Product Reports (RSC Publishing). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

-

PMC - PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Química Organica.org. Isoquinoline synthesis. [Link]

-

YouTube. Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. [Link]

-

PMC - PubMed Central. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [Link]

-

ResearchGate. Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. [Link]

-

Wikipedia. Isoquinoline alkaloids. [Link]

Sources

- 1. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Friedrich Sertürner - Wikipedia [en.wikipedia.org]

- 3. the-hospitalist.org [the-hospitalist.org]

- 4. [Friedrich Wilhelm Adam Sertürner−the discoverer of morphine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In the arms of Morpheus the development of morphine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.smartsense.co [blog.smartsense.co]

- 7. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. museum.dea.gov [museum.dea.gov]

- 9. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pictet-Spengler_reaction [chemeurope.com]

- 19. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 20. Benzyl isoquinoline alkaloids are made from tyrosine [ns1.almerja.com]

- 21. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 22. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]

- 23. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tyrosine aminotransferase contributes to benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy1[W] | Semantic Scholar [semanticscholar.org]

- 27. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

An In-depth Technical Guide to Isoquinolin-4-ylmethanamine: Synthesis, Structural Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of isoquinolin-4-ylmethanamine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, the strategic design of its structural analogs and derivatives, and the potential therapeutic applications based on the well-established bioactivity of the isoquinoline scaffold. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around this molecular core.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules with significant pharmacological properties.[1] From the potent analgesic effects of morphine to the vasodilatory action of papaverine, isoquinoline alkaloids have a long and successful history in medicine.[1][2] This success has established the isoquinoline nucleus as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets, thereby exhibiting a wide array of biological activities. These activities include, but are not limited to, antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]

The biological versatility of isoquinolines is largely dependent on the nature and position of their substituents. The substitution pattern on the isoquinoline ring system dictates the molecule's three-dimensional shape, electronic distribution, and physicochemical properties, all of which are critical for its interaction with biological macromolecules. Substitution at the C4 position, in particular, has been noted to influence the pharmacological profile of isoquinoline derivatives, with some studies indicating its role in antimalarial activity.[3]

Synthetic Strategies for Isoquinolin-4-ylmethanamine and Its Analogs

While a direct, one-pot synthesis for isoquinolin-4-ylmethanamine is not prominently described in the literature, a robust and logical synthetic pathway can be devised from readily available precursors. The following proposed synthesis is based on established and reliable chemical transformations.

Proposed Synthesis of the Core Moiety: Isoquinolin-4-ylmethanamine

A plausible and efficient route to the target compound involves a two-step process starting from isoquinoline-4-carbonitrile.

Step 1: Synthesis of Isoquinoline-4-carbonitrile

The initial step is the introduction of a nitrile group at the C4 position of the isoquinoline ring. This can be achieved through a variety of modern cross-coupling methods or more classical approaches.

Experimental Protocol:

-

Starting Material: 4-Bromoisoquinoline

-

Reagents: Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF, NMP).

-

Procedure:

-

To a solution of 4-bromoisoquinoline in an anhydrous polar aprotic solvent such as DMF, add the cyanide source (e.g., CuCN).

-

If using a palladium-catalyzed reaction with Zn(CN)₂, the palladium catalyst is added to the reaction mixture.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution (e.g., ammonium chloride).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure isoquinoline-4-carbonitrile.

-

Causality of Experimental Choices: The choice of a palladium-catalyzed cyanation reaction is based on its high efficiency and functional group tolerance, which are well-documented in organic synthesis. The use of an anhydrous, polar aprotic solvent is crucial to ensure the solubility of the reactants and to prevent unwanted side reactions.

Step 2: Reduction of Isoquinoline-4-carbonitrile to Isoquinolin-4-ylmethanamine

The final step is the reduction of the nitrile group to a primary amine. This is a standard transformation with several reliable methods.

Experimental Protocol:

-

Starting Material: Isoquinoline-4-carbonitrile

-

Reagents: A reducing agent such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel or Palladium on carbon).

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere, a solution of isoquinoline-4-carbonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

LiAlH₄ is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated to afford isoquinolin-4-ylmethanamine.

-

Causality of Experimental Choices: LiAlH₄ is a powerful reducing agent capable of efficiently reducing nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The quenching procedure is a standard and safe method for decomposing the excess reducing agent and the aluminum salts.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of isoquinolin-4-ylmethanamine.

Synthesis of Structural Analogs and Derivatives

The synthetic route to isoquinolin-4-ylmethanamine provides a versatile platform for the generation of a library of analogs.

N-Alkylation and N-Acylation of the Aminomethyl Group:

The primary amine of isoquinolin-4-ylmethanamine can be readily functionalized.

-

N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) can yield secondary and tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will produce a range of amide derivatives.

Substitution on the Isoquinoline Ring:

Modifications to the isoquinoline core can be achieved by using appropriately substituted starting materials in the initial synthesis of the isoquinoline ring system, for example, through the Bischler-Napieralski or Pictet-Spengler reactions.[2]

Analog Synthesis Workflow

Caption: Key derivatization strategies for isoquinolin-4-ylmethanamine.

Pharmacological Potential and Structure-Activity Relationships

While specific biological data for isoquinolin-4-ylmethanamine is not extensively reported in publicly available literature, the broader family of isoquinoline derivatives has been shown to possess a wide range of pharmacological activities.

Potential Therapeutic Areas:

-

Anticancer: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxic effects against various cancer cell lines.[5] The proposed mechanism often involves the intercalation of the planar isoquinoline ring into DNA, leading to the inhibition of DNA replication and transcription.[5]

-

Anti-inflammatory: Certain isoquinoline derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6] However, one study noted a significant loss of activity with the introduction of an aminomethyl group on the isoquinoline ring in a specific series of TNF-α inhibitors.[6]

-

Antimicrobial: The isoquinoline scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.[3]

-

Neurological Disorders: Some tetrahydroisoquinoline derivatives have been investigated for their neurochemical properties and potential links to neurological conditions.[5]

Structure-Activity Relationship (SAR) Considerations:

The biological activity of isoquinolin-4-ylmethanamine and its analogs will be highly dependent on their structural features. A systematic investigation of the SAR would involve:

-

The Aminomethyl Group: The basicity and hydrogen bonding capacity of the amine are critical for target interaction. N-alkylation and N-acylation will modulate these properties and can influence potency and selectivity.

-

The Isoquinoline Core: Substituents on the benzene portion of the isoquinoline ring can impact lipophilicity, metabolic stability, and electronic properties, all of which can fine-tune the pharmacological profile.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized isoquinolin-4-ylmethanamine analogs, a battery of in vitro and in vivo assays is required.

In Vitro Assays

Cytotoxicity Assays:

-

MTT or MTS Assay: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Enzyme Inhibition Assays:

-

If a specific enzyme target is hypothesized (e.g., a kinase, a polymerase), a direct enzyme inhibition assay should be performed. This typically involves incubating the enzyme with its substrate and the test compound and measuring the rate of product formation.

Anti-inflammatory Assays:

-

LPS-stimulated Cytokine Release Assay: Macrophages or peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) in the presence of the test compounds. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are then quantified by ELISA.

In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models.

-

Xenograft Models: For anticancer activity, human cancer cells are implanted into immunocompromised mice. The effect of the test compounds on tumor growth is then monitored over time.

-

Animal Models of Inflammation: For anti-inflammatory activity, models such as LPS-induced systemic inflammation or collagen-induced arthritis in rodents can be utilized.

General Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

Isoquinolin-4-ylmethanamine represents a valuable, yet underexplored, chemical scaffold. The synthetic strategies outlined in this guide provide a clear path to this core molecule and a diverse range of its derivatives. While specific biological data for the parent compound is sparse, the rich pharmacology of the isoquinoline class strongly suggests that a systematic exploration of isoquinolin-4-ylmethanamine analogs could lead to the discovery of novel therapeutic agents. Future research should focus on the synthesis of a focused library of these compounds and their evaluation in a broad panel of biological assays to uncover their full therapeutic potential.

References

-

Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

-

Angular-Substituted[5][6]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. MDPI. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

CONDENSED ISOQUINOLINES. 13. SYNTHESIS OF... : Chemistry of Heterocyclic Compounds. Ovid. [Link]

-

Synthetic approaches to N- and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives. ResearchGate. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

- Isoquinoline. Unknown Source.

-

Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

-

Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Royal Society of Chemistry. [Link]

- Chapter 7_Quinolines and Isoquinolines.pdf. Unknown Source.

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]